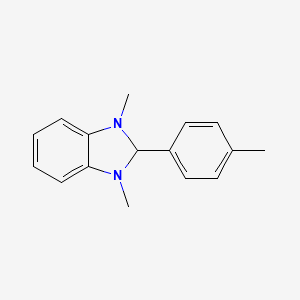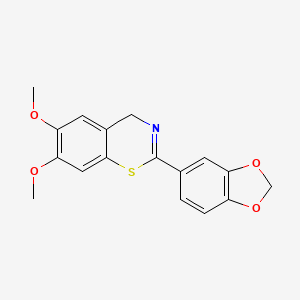![molecular formula C14H15ClN4O2 B14322899 N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 106290-25-9](/img/structure/B14322899.png)
N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a methyl group, linked to a phenyl ring through an ether bond, and further connected to a dimethylurea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Pyridazine Intermediate: The initial step involves the chlorination of 5-methylpyridazine to obtain 6-chloro-5-methylpyridazine.
Ether Formation: The chlorinated pyridazine is then reacted with 4-hydroxyphenyl to form the ether linkage, resulting in 4-[(6-chloro-5-methylpyridazin-3-yl)oxy]phenol.
Urea Formation: Finally, the phenol derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反応の分析
Types of Reactions
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
科学的研究の応用
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N’-{4-[(6-Methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the chlorine atom.
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N-methylurea: Similar structure but with a different urea moiety.
Uniqueness
N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of N’-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
106290-25-9 |
|---|---|
分子式 |
C14H15ClN4O2 |
分子量 |
306.75 g/mol |
IUPAC名 |
3-[4-(6-chloro-5-methylpyridazin-3-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H15ClN4O2/c1-9-8-12(17-18-13(9)15)21-11-6-4-10(5-7-11)16-14(20)19(2)3/h4-8H,1-3H3,(H,16,20) |
InChIキー |
QVFZDFSAYHAJRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)


![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)



![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
